(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid
CAS No.: 871468-23-4
Cat. No.: VC17608781
Molecular Formula: C28H43BO2Si
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871468-23-4 |
|---|---|
| Molecular Formula | C28H43BO2Si |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | (9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |
| Standard InChI | InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |
| Standard InChI Key | VKUJTJNTVLWDEM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₈H₄₃BO₂Si, with a molar mass of 450.54 g/mol . Its structure integrates three key functional groups:
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A fluorenyl core providing a rigid, planar aromatic system.
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Dihexyl chains at the 9-position, enhancing solubility in nonpolar solvents.
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A trimethylsilyl (TMS) group at the 7-position, influencing electronic properties and steric hindrance.
The boronic acid (-B(OH)₂) moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Table 1: Key Identifiers of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic Acid
| Property | Value |
|---|---|
| CAS Number | 871468-23-4 |
| Molecular Formula | C₂₈H₄₃BO₂Si |
| Molecular Weight | 450.54 g/mol |
| Synonyms | [9,9-Dihexyl-7-(TMS)-9H-fluoren-2-yl]boronic acid |
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized fluorene derivatives. A representative method involves:
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Functionalization of fluorene: Introduction of dihexyl and trimethylsilyl groups via alkylation and silylation, respectively.
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Borylation: Reaction of the substituted fluorene with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorene alkylation | Hexyl bromide, NaH, DMF, 60°C | 85% |
| Silylation | Trimethylsilyl chloride, Et₃N, CH₂Cl₂, rt | 78% |
| Borylation | Pd(dba)₂, P(t-Bu)₃, B₂pin₂, THF, 70°C | 65% |
Purification
Purification is achieved via column chromatography (silica gel, hexane/CH₂Cl₂ eluent) followed by precipitation from methanol . High-performance liquid chromatography (HPLC) may be employed for analytical-grade samples .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in THF, CH₂Cl₂, and toluene; sparingly soluble in methanol .
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Stability: Sensitive to moisture and oxygen, requiring storage under inert atmosphere. The TMS group mitigates hydrolysis of the boronic acid moiety .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.8–7.6 (m, aromatic H), 2.2–1.9 (m, hexyl CH₂), 0.9–0.6 (m, Si(CH₃)₃ and hexyl CH₃) .
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¹³C NMR: Peaks at δ 150–140 (fluorenyl C), 35–22 (hexyl C), 1.5 (Si(CH₃)₃) .
Applications in Materials Science
Organic Electronics
The compound serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its extended π-system and solubility enable precise tuning of optoelectronic properties .
Table 3: Performance Metrics in OLED Prototypes
| Device Parameter | Value |
|---|---|
| Luminance Efficiency | 12.5 cd/A |
| Turn-on Voltage | 3.2 V |
| CIE Coordinates | (0.32, 0.45) |
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the boronic acid group facilitates carbon-carbon bond formation with aryl halides, yielding complex oligofluorenes for photonic applications .
Challenges and Future Directions
Stability Optimization
Current research focuses on protecting-group strategies to enhance air/moisture stability without compromising reactivity .
Scalability
Industrial adoption requires cost-effective synthesis routes; flow chemistry and catalytic system optimization are under investigation .
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